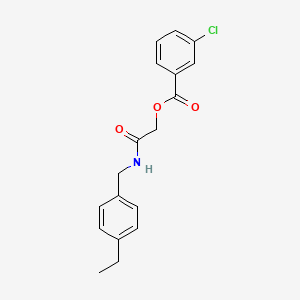

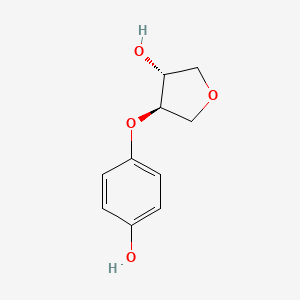

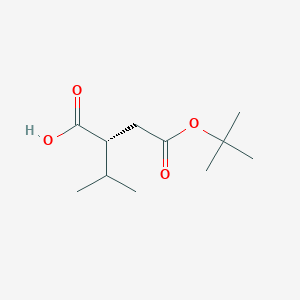

(3R,4R)-4-(4-hydroxyphenoxy)tetrahydrofuran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

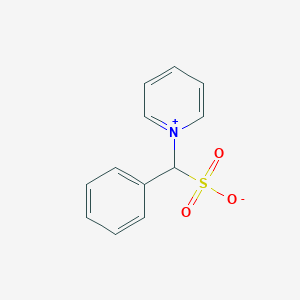

(3R,4R)-4-(4-hydroxyphenoxy)tetrahydrofuran-3-ol, commonly known as 4-Hydroxytamoxifen (4-OHT), is a selective estrogen receptor modulator (SERM) that has been widely used in scientific research. It is a derivative of tamoxifen, which is a well-known drug used in the treatment of breast cancer. However, 4-OHT is not used as a drug itself, but rather as a research tool to investigate the role of estrogen receptors in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Multienzymatic Stereoselective Cascade Processes

Enantiopure 2-methyl-3-substituted tetrahydrofurans, structurally similar to "(3R,4R)-4-(4-hydroxyphenoxy)tetrahydrofuran-3-ol," are crucial precursors for numerous biologically active compounds. A two-step multienzymatic stereoselective cascade process facilitates the efficient synthesis of such compounds, showcasing their significant role in producing flavors, drugs, and agrochemicals with high enantiomeric excess and diastereomeric excess (Brenna et al., 2017).

Palladium-catalyzed Synthesis

The palladium-catalyzed synthesis of tetrahydrofurans involves oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, demonstrating the compound's utility in creating complex organic frameworks. This method yields 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, highlighting the versatility of tetrahydrofuran derivatives in organic synthesis (Gabriele et al., 2000).

Intramolecular Hydrogen Bonding

Research on monohydroxy derivatives of tetrahydrofuran, such as "(3R,4R)-4-(4-hydroxyphenoxy)tetrahydrofuran-3-ol," provides insight into the stabilities of different conformations influenced by intramolecular hydrogen bonding. This knowledge is fundamental in understanding the chemical behavior and potential applications of these compounds (Barker et al., 1959).

Synthesis of Branched Tetrahydrofurane δ-Sugar Amino Acid

A novel application involves using catalytic pyrolysis of cellulose to synthesize a bicyclic lactone, which serves as a chiral building block for creating new δ-sugar amino acids. These compounds, featuring a tetrahydrofurane ring, are potential candidates for developing peptidomimetics with restricted structures, showcasing the compound's utility in bioorganic chemistry and drug development (Defant et al., 2011).

Asymmetric Hydrogenation

The synthesis and application of chiral bisphosphine derivatives of tetrahydrofuran, including "(3R,4R)-3,4-bis(diphenylphosphino)tetrahydrofuran," for asymmetric hydrogenation of acrylic acids, underscores the critical role of these compounds in facilitating enantioselective catalysis. This application highlights their importance in synthesizing bioactive molecules with high enantiomeric excess (Terfort, 1992).

Propiedades

IUPAC Name |

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWXNEVVRWFHJI-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

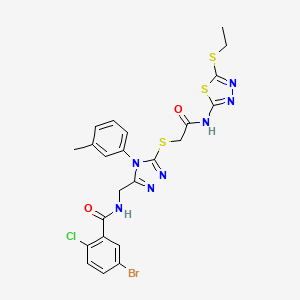

![3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B2637994.png)

![3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637995.png)

![2-(3-Methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2638001.png)